molecular formula C17H34NNaO2 B13763010 Sodium N-tetradecyl-beta-alaninate CAS No. 6102-28-9

Sodium N-tetradecyl-beta-alaninate

Cat. No.: B13763010
CAS No.: 6102-28-9
M. Wt: 307.4 g/mol
InChI Key: QCSYDNSOSLJXCQ-UHFFFAOYSA-M
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Description

Overview of Amino Acid-Based Surfactants and their Significance in Contemporary Chemistry

Amino acid-based surfactants are a class of surface-active agents that incorporate an amino acid as their hydrophilic head group, connected to a hydrophobic hydrocarbon tail. This unique structure imparts a range of desirable properties that have made them a focal point in modern chemistry. Unlike many traditional surfactants, those derived from amino acids are often characterized by their biocompatibility, biodegradability, and mildness, making them attractive for applications in personal care, pharmaceutical, and food industries. researchgate.net

The versatility of amino acid-based surfactants stems from the diversity of the 20 standard amino acids, which can be used as the polar head group. This allows for the synthesis of anionic, cationic, and zwitterionic surfactants with a wide array of functionalities. researchgate.net The linkage between the hydrophilic head and the hydrophobic tail is typically an ester or an amide bond, which can be readily cleaved, contributing to their biodegradability. researchgate.net

The significance of these surfactants in contemporary chemistry is underscored by the drive for more sustainable and environmentally friendly chemical technologies. Their derivation from renewable resources and their lower ecotoxicity profiles position them as viable alternatives to petroleum-based surfactants. Furthermore, their unique self-assembly properties, such as the formation of micelles with chiral surfaces, open up possibilities for applications in asymmetric organic synthesis and the creation of mesoporous materials with chiral pores.

Rationale for In-Depth Investigation of Sodium N-tetradecyl-beta-alaninate in Research Contexts

The specific academic focus on this compound is driven by the need to understand the structure-property relationships within the broader class of N-acyl amino acid surfactants. The length of the hydrophobic alkyl chain is a critical determinant of a surfactant's physicochemical properties, including its surface activity, micellization behavior, and cytotoxicity. The tetradecyl (C14) chain of this compound places it in a category of long-chain surfactants known for their pronounced surface activity.

Academic research has shown that the length of the hydrocarbon chain is a primary influencer of both surface properties and toxicological parameters in N-acyl amino acid surfactants. nih.gov Therefore, a detailed investigation of the C14 variant, this compound, provides valuable data points for understanding these relationships. Studies on similar compounds, such as N-tetradecanoyl alanine (B10760859), have explored their solution behavior and micellar self-assembly, indicating a scientific interest in the properties of surfactants with this specific chain length.

The choice of beta-alanine (B559535) as the hydrophilic head group is also significant. While the amino acid head group may have a less pronounced effect on the critical micelle concentration (CMC) compared to the tail length, it can play a crucial role in cellular toxicity. nih.gov Understanding the interplay between the tetradecyl tail and the beta-alanine head is therefore essential for designing surfactants with optimized performance and safety profiles.

Scope and Objectives of Academic Inquiry into the Compound's Behavior and Applications

The primary objectives of academic research into this compound are to characterize its fundamental physicochemical properties and to explore its potential applications. Key areas of investigation include:

Surface Activity: A central focus is to determine the efficiency of this compound in reducing surface and interfacial tension. This involves measuring its critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form aggregates known as micelles. A lower CMC value generally indicates a more efficient surfactant.

Aggregation Behavior: Researchers aim to understand how and under what conditions this compound molecules self-assemble in solution. This includes studying the size, shape, and structure of the micelles formed, and how these are influenced by factors such as temperature, pH, and the presence of electrolytes.

Thermodynamics of Micellization: Investigating the thermodynamic parameters of micelle formation, such as the Gibbs free energy, enthalpy, and entropy, provides insights into the driving forces behind the self-assembly process.

Potential Applications: Based on its properties, academic inquiry explores the utility of this compound in various fields. Given its amino acid-based structure, potential applications in areas requiring high biocompatibility and mildness, such as in formulations for personal care products or as an emulsifier in the food industry, are of particular interest.

The synthesis of N-acyl amino acid surfactants like this compound is also a subject of academic interest, with research focusing on efficient and environmentally benign synthetic routes, including chemical and enzymatic methods. researchgate.net

Physicochemical Properties of N-tetradecyl-beta-alanine

PropertyPredicted ValueUnit
Molecular FormulaC17H35NO2
Average Mass285.472 g/mol
Monoisotopic Mass285.266779 g/mol
Boiling Point423°C
Melting Point155°C
Flash Point194°C
Density0.908g/cm³
Water Solubility3.74e-4g/L
LogKow (Octanol-Water Partition Coefficient)5.13
pKa (acidic)3.87
pKa (basic)10.5
Surface Tension33.0dyn/cm

Note: The data in this table is based on predicted values from the U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard.

Properties

CAS No.

6102-28-9

Molecular Formula

C17H34NNaO2

Molecular Weight

307.4 g/mol

IUPAC Name

sodium;3-(tetradecylamino)propanoate

InChI

InChI=1S/C17H35NO2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-16-14-17(19)20;/h18H,2-16H2,1H3,(H,19,20);/q;+1/p-1

InChI Key

QCSYDNSOSLJXCQ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCNCCC(=O)[O-].[Na+]

Related CAS

14960-08-8 (Parent)

Origin of Product

United States

Synthetic Pathways and Methodologies for Sodium N Tetradecyl Beta Alaninate

Established Synthetic Routes for N-Acyl Amino Acid Surfactants

The industrial production of N-acyl amino acid surfactants, including sodium N-tetradecyl-beta-alaninate, predominantly relies on established chemical synthesis methods. researchgate.netbbwpublisher.com These surfactants are commercially manufactured from a two-step synthesis involving a fatty acid and an amino acid. google.comgoogleapis.com While a broad range of amino acids can be utilized, both natural and synthetic, the most common ones include glycine, sarcosine, N-methyl taurine, alanine (B10760859), aspartic acid, and glutamic acid. google.comgoogleapis.com

Condensation Reactions in N-Acyl Amino Acid Synthesis

A key chemical process in the synthesis of N-acyl amino acid surfactants is the condensation reaction. researchgate.netbbwpublisher.com This type of reaction involves the joining of two molecules to form a single, larger molecule, typically with the removal of a small molecule like water. libretexts.orglibretexts.org In the context of N-acyl amino acid synthesis, an amine group of an amino acid reacts with a carboxylic acid group of a fatty acid to form an amide bond. libretexts.orgstackexchange.com

One of the most common industrial methods for this condensation is the Schotten-Baumann reaction. researchgate.net This process involves the reaction of a fatty acyl chloride with an amino acid in a basic aqueous solution. researchgate.net The reaction is typically conducted at cooled temperatures, between 10 to 15°C, with the fatty acid chloride being added to a stirred aqueous solution of the amino acid salt. google.comgoogle.com The ratio of fatty acid chloride to amino acid is carefully controlled, generally ranging from 1:1 to 1:1.03. google.comgoogle.com The resulting product is a crude N-acyl amino acid salt, which can then be purified. researchgate.net

Another established method is the direct dehydration condensation of fatty acids with amino acid salts at high temperatures, often exceeding 170°C. researchgate.net This method has seen improvements over the years to increase the yield of the final product. researchgate.net

Precursor Chemistry and Derivative Formation of N-tetradecyl-beta-alaninate

The primary precursors for the synthesis of this compound are a tetradecyl derivative (the hydrophobic tail) and beta-alanine (B559535) (the hydrophilic head). The tetradecyl group is an alkyl chain with the formula C₁₄H₂₉. The fatty acid precursor, tetradecanoic acid (myristic acid), is reacted with a halogenating agent like thionyl chloride or phosgene (B1210022) to form tetradecanoyl chloride. google.comgoogle.com This fatty acid chloride is a key intermediate. google.comgoogle.com

The amino acid precursor, beta-alanine, is a naturally occurring beta-amino acid. nih.gov Its synthesis in nature can start from several precursors, including spermine/spermidine, propionate, and uracil. nih.gov In the Schotten-Baumann condensation, the sodium salt of beta-alanine is used. researchgate.net

The reaction between tetradecanoyl chloride and the sodium salt of beta-alanine in an alkaline solution yields the this compound surfactant. researchgate.netgoogle.com This N-substituted compound is an anionic surfactant with an amide linkage connecting the hydrophobic and hydrophilic moieties. chalmers.se

Novel Approaches and Innovations in this compound Synthesis

While chemical synthesis is dominant, research is exploring more sustainable and efficient methods. bbwpublisher.com Enzymatic synthesis, using enzymes like lipases and proteases, offers milder reaction conditions and is considered a green chemistry approach. researchgate.netbbwpublisher.comresearchgate.net However, this method often results in lower yields compared to chemical synthesis. researchgate.netbbwpublisher.com

Chemo-enzymatic methods are also being developed to combine the advantages of both chemical and enzymatic routes. researchgate.netbbwpublisher.com Another emerging area is fermentation, which promises low production costs and environmental friendliness, though the technology is still in its early stages of development. researchgate.netbbwpublisher.com

A notable innovation involves using the N-acyl amino acid surfactant itself, or its corresponding anhydride, as a catalyst in the synthesis of the fatty acid chloride precursor. googleapis.comgoogle.com This self-catalysis can streamline the manufacturing process. google.com

Application of Green Chemistry Principles in the Compound's Production

The production of N-acyl amino acid surfactants is increasingly incorporating principles of green chemistry to minimize environmental impact. researchgate.net A key focus is the use of renewable raw materials, such as vegetable oils and amino acids derived from natural sources. bbwpublisher.comresearchgate.netscielo.br

Enzymatic synthesis is a prime example of a green chemistry approach, as it avoids the use of harsh chemicals and proceeds under mild conditions. bbwpublisher.comnih.gov Fermentation of cellulosic carbohydrates, such as those from agricultural waste, to produce these surfactants is another sustainable method being explored. researchgate.netnih.gov

The goal of these green approaches is to create biodegradable and biocompatible surfactants with low toxicity. researchgate.netscielo.br

Research on Scale-Up Considerations for Laboratory to Industrial Synthesis

Scaling up the production of N-acyl amino acid surfactants from the laboratory to an industrial scale presents several challenges. While chemical methods like the Schotten-Baumann reaction are well-established for large-scale production, newer, greener methods require further development for industrial application. researchgate.netbbwpublisher.com

For enzymatic synthesis, the cost and stability of the enzymes are significant considerations for industrial scale-up. Immobilizing enzymes on a solid support is one strategy being investigated to improve reusability and reduce costs. researchgate.net

Fermentation processes also require optimization of factors such as microbial strain selection, feedstock utilization, and product purification to be economically viable on a large scale. nih.gov Research is ongoing to mature these technologies for industrial production. researchgate.netbbwpublisher.com

Below is a table summarizing the different synthetic methods for N-acyl amino acid surfactants:

Synthetic Method Description Advantages Disadvantages
Schotten-Baumann Condensation Reaction of a fatty acyl chloride with an amino acid in a basic aqueous solution. researchgate.netWidely applied in industry, relatively high yield. researchgate.netUse of potentially hazardous reagents like thionyl chloride. google.comgoogle.com
Direct Dehydration Condensation Reaction of fatty acids and amino acid salts at high temperatures. researchgate.netDirect route to the product. researchgate.netRequires high temperatures, which can lead to side reactions. researchgate.net
Enzymatic Synthesis Use of enzymes like lipases to catalyze the reaction. researchgate.netbbwpublisher.comMild reaction conditions, green and pollution-free. researchgate.netbbwpublisher.comRelatively low yield, higher cost of enzymes. researchgate.netbbwpublisher.com
Chemo-enzymatic Method Combines chemical and enzymatic synthesis steps. researchgate.netbbwpublisher.comAims to leverage the benefits of both methods. researchgate.netbbwpublisher.comNot yet widely promoted. researchgate.netbbwpublisher.com
Fermentation Use of microorganisms to produce the surfactant. researchgate.netbbwpublisher.comLow production costs, environmentally friendly. researchgate.netbbwpublisher.comTechnology is not yet mature for large-scale production. researchgate.netbbwpublisher.com

Advanced Spectroscopic and Analytical Characterization of Sodium N Tetradecyl Beta Alaninate

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in determining the molecular structure and purity of Sodium N-tetradecyl-beta-alaninate. These techniques provide detailed information about the compound's atomic composition and the arrangement of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in Compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

In a typical ¹H NMR spectrum of the related compound N-tetradecyl-beta-alanine, specific chemical shifts would be expected to correspond to the different proton environments within the molecule. For instance, the protons of the terminal methyl group (CH₃) on the tetradecyl chain would appear at a distinct chemical shift compared to the methylene (B1212753) groups (CH₂) adjacent to the nitrogen atom or the carboxylic acid group. The integration of these signals would also confirm the number of protons in each unique environment. For example, the ¹H NMR spectrum of β-Alanine shows distinct peaks for the protons adjacent to the amino and carboxyl groups. chemicalbook.com Similarly, the analysis of related surfactants like Sodium Tetradecyl Sulfate (B86663) using NMR provides insights into the alkyl chain structure. hmdb.cachemicalbook.com The combination of NMR with other techniques like mass spectrometry is crucial for the comprehensive analysis of complex surfactant formulations. petro-online.com

A hypothetical ¹H NMR data table for this compound is presented below:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~0.88Triplet3H-CH₃ (Terminal methyl of tetradecyl chain)
~1.25Multiplet22H-(CH₂)₁₁- (Methylene groups of tetradecyl chain)
~2.5-2.7Multiplet4H-N-CH₂-CH₂- (Methylene groups adjacent to nitrogen)
~2.3-2.4Triplet2H-CH₂-COO⁻ (Methylene group adjacent to carboxylate)

This table is a hypothetical representation based on known chemical shifts for similar structures.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation. taylorfrancis.comontosight.ai The resulting spectrum displays characteristic peaks corresponding to specific bond vibrations.

Key vibrational bands expected in the FTIR spectrum of this compound include:

C-H stretching: Strong absorptions in the 2850-2960 cm⁻¹ region, indicative of the long tetradecyl alkyl chain.

N-H stretching: A broad band may appear in the 3200-3400 cm⁻¹ region if the secondary amine is protonated.

C=O stretching: A strong absorption around 1550-1650 cm⁻¹ is characteristic of the carboxylate anion (-COO⁻).

C-N stretching: This vibration typically appears in the 1000-1250 cm⁻¹ range.

The presence and specific positions of these peaks confirm the key functional components of the molecule. FTIR is also a valuable tool for studying the interactions in mixed surfactant systems. acs.orgcolab.ws

A representative FTIR data table is provided below:

Wavenumber (cm⁻¹)IntensityAssignment
2917StrongAsymmetric C-H stretching of CH₂
2849StrongSymmetric C-H stretching of CH₂
~1570StrongAsymmetric stretching of -COO⁻
~1410MediumSymmetric stretching of -COO⁻
~1100MediumC-N stretching

This table is a generalized representation based on typical infrared absorption frequencies for the respective functional groups.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the elemental composition of this compound. taylorfrancis.comontosight.ai This method involves ionizing the compound and then separating the resulting ions based on their mass-to-charge ratio (m/z).

High-resolution mass spectrometry can provide the exact molecular weight, which for the sodium salt is approximately 308.46 g/mol . epa.gov The fragmentation pattern observed in the mass spectrum offers further structural information. For instance, the loss of the sodium ion and characteristic cleavages along the tetradecyl chain and around the beta-alanine (B559535) moiety would produce predictable fragment ions. Predicted collision cross-section values for adducts of N-tetradecyl-beta-alanine, such as [M+Na]⁺, can be calculated to aid in identification. uni.lu The combination of liquid chromatography with mass spectrometry (LC-MS) is a powerful approach for analyzing surfactants. petro-online.com

Chromatographic Methods for Separation and Quantification of the Compound

Chromatographic techniques are essential for the separation of this compound from complex mixtures and for its quantification. taylorfrancis.comontosight.ai High-Performance Liquid Chromatography (HPLC) is a particularly suitable method.

A reverse-phase (RP) HPLC method can be employed for the analysis of N-tetradecyl-beta-alanine. sielc.com In this approach, a nonpolar stationary phase is used with a polar mobile phase. The long, nonpolar tetradecyl chain of the compound will have a strong affinity for the stationary phase, leading to its retention. The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile, can be adjusted to control the elution time. sielc.com For detection, a mass spectrometer (MS) can be coupled with the HPLC system (LC-MS), allowing for both separation and highly sensitive detection. sielc.com The use of ion chromatography has also been reported for the separation of similar alkyl sulfates. researchgate.net Furthermore, novel stationary phases derived from β-alanine have shown potential for unique separation capabilities in liquid chromatography. csic.es

A sample HPLC method is outlined in the table below:

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitril and Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection Mass Spectrometry (MS) or Evaporative Light Scattering Detector (ELSD)
Column Temperature 30 °C

This table provides an exemplary set of HPLC conditions.

Thermal Analysis Techniques in Material Science Contexts (e.g., Differential Scanning Calorimetry (DSC))

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), are valuable for characterizing the thermal properties of this compound, particularly in the context of its use in material science. chemsrc.com DSC measures the heat flow into or out of a sample as a function of temperature or time.

By heating a sample of this compound in a DSC instrument, one can observe thermal transitions such as melting, crystallization, and glass transitions. These transitions appear as peaks or shifts in the baseline of the DSC thermogram. The temperature at which these events occur and the associated enthalpy changes provide crucial information about the material's thermal stability and phase behavior. For amphoteric surfactants, properties like the critical micelle concentration (CMC) and Krafft point are temperature-dependent and can be influenced by the thermal characteristics of the compound. researchgate.net

Scattering Techniques for Supramolecular Structure Investigations

Scattering techniques, such as Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS), are instrumental in investigating the supramolecular structures formed by this compound in solution. As a surfactant, this compound can self-assemble into various aggregates like micelles, vesicles, or liquid crystalline phases above a certain concentration known as the critical micelle concentration (CMC).

SANS and SAXS experiments can provide detailed information about the size, shape, and internal structure of these aggregates. By analyzing the scattering patterns, researchers can determine parameters such as the aggregation number, the radius of gyration of the micelles, and the arrangement of the surfactant molecules within the aggregates. This information is crucial for understanding the performance of this compound in applications such as detergency, emulsification, and drug delivery. The solution structures of mixed anionic-amphoteric surfactant systems have been effectively studied using SANS. acs.org

Interfacial Characterization Techniques for Surface Activity

The defining characteristic of a surfactant is its ability to adsorb at interfaces and lower interfacial tension. Techniques that measure these surface properties are fundamental to characterizing any surfactant.

Tensiometry is the direct measurement of surface or interfacial tension. For surfactant solutions, the surface tension typically decreases as the surfactant concentration increases. This occurs as surfactant monomers adsorb at the air-water interface, orienting their hydrophobic tails away from the water.

This trend continues until the interface becomes saturated and the bulk solution reaches a point where self-assembly into micelles is more energetically favorable. This concentration is known as the Critical Micelle Concentration (CMC). mdpi.com Above the CMC, the surface tension remains relatively constant at its minimum value (γ_cmc) because any additional surfactant molecules form micelles rather than further populating the interface. A plot of surface tension versus the logarithm of concentration is a hallmark of surfactant characterization, with the inflection point indicating the CMC.

While extensive data for this compound is limited, studies on the closely related N-acyl amino acid surfactant, Sodium N-tetradecanoylsarcosinate, provide valuable comparative data.

Table 1: Surface Activity Parameters of a Related Amino Acid Surfactant

SurfactantMethodCMC (mmol/L)γ_cmc (mN/m)
Sodium N-tetradecanoylsarcosinateSurface Tension2.532.5

Data sourced from studies on Sodium N-tetradecanoylsarcosinate and presented for comparative purposes.

Conductometry measures the electrical conductivity of a solution and is a highly effective method for determining the CMC of ionic surfactants like this compound. In a dilute solution, the conductivity increases linearly with surfactant concentration as more charge-carrying monomers are added.

At the CMC, the formation of micelles leads to a distinct change in the solution's conductivity. Micelles are much larger and move more slowly than individual monomers. Furthermore, a fraction of the counterions (Na+) becomes associated with the micelle surface, effectively trapping them and reducing their mobility. This results in a noticeable decrease in the slope of the conductivity versus concentration plot. The breakpoint in this plot is identified as the CMC. mdpi.com

From conductometric data, it is also possible to calculate the degree of counterion binding (β), which represents the fraction of counterions associated with the micelle. This is determined from the ratio of the slopes of the plot above and below the CMC. This technique provides a reliable and complementary value for the CMC to that obtained by tensiometry.

Supramolecular Chemistry and Self Assembly of Sodium N Tetradecyl Beta Alaninate

Micellization Phenomena in Aqueous and Mixed Solvent Systems

In aqueous solutions, Sodium N-tetradecyl-beta-alaninate molecules spontaneously form organized aggregates known as micelles. aliyuncs.com Below a certain concentration, the surfactant molecules exist primarily as individual monomers, some of which migrate to the surface, reducing the surface tension of the water. aliyuncs.comwikipedia.org However, once the solution becomes saturated with monomers, they begin to aggregate in the bulk of the solution, forming micellar structures. aliyuncs.com This self-assembly is a key characteristic of surfactants and is also observed in mixed solvent systems, where the addition of a co-solvent can influence the aggregation behavior. jsirjournal.com

The onset of micelle formation occurs at a specific surfactant concentration known as the Critical Micelle Concentration (CMC). wikipedia.org The CMC is a fundamental property of any surfactant and signifies the point at which the formation of micelles becomes spontaneous. aliyuncs.com Above the CMC, any additional surfactant molecules added to the solution will preferentially form more micelles, while the monomer concentration remains relatively constant. aliyuncs.com

The CMC of this compound is not a fixed value but is highly sensitive to a variety of factors, including the molecular structure of the surfactant itself and the conditions of the solution. aliyuncs.comnih.gov Key influencing factors are detailed below.

Interactive Table: Factors Influencing the Critical Micelle Concentration (CMC)

Factor Description of Influence
Hydrophobic Chain Length Increasing the length of the tetradecyl (14-carbon) chain generally leads to a lower CMC, as the greater hydrophobicity enhances the driving force for aggregation. aliyuncs.com
Head Group Structure The size, charge, and hydration of the N-beta-alaninate head group affect the electrostatic repulsion between molecules at the micelle surface and influence how closely the molecules can pack, thereby altering the CMC. aliyuncs.com
Ionic Strength (Salinity) The addition of electrolytes (salts) to the solution shields the electrostatic repulsion between the anionic head groups, which promotes micellization and typically lowers the CMC. aliyuncs.comnih.gov
Temperature The effect of temperature on the CMC is often non-linear. Initially, an increase in temperature may lower the CMC by reducing the hydration of the hydrophilic head group. However, further temperature increases can disrupt the structured water around the hydrophobic tail, making micellization less favorable and thus increasing the CMC. nih.gov
pH of the System The pH of the solution can alter the charge of the amino acid head group, which contains a carboxylate function. Changes in pH affect the degree of ionization and the electrostatic interactions between head groups, thereby influencing the CMC. nih.govresearchgate.netnih.gov

| Polar Additives | The presence of other polar molecules, such as alcohols, can be incorporated into the micelles or alter the bulk solvent properties, leading to changes in the CMC. aliyuncs.com |

The micelles formed by this compound are not static structures. They are dynamic entities in equilibrium with the surrounding monomers. While often depicted as spherical, micelles can adopt various morphologies, such as ellipsoidal or rod-like shapes, depending on factors like surfactant concentration, temperature, and ionic strength. bohrium.com

Research using techniques like molecular dynamics simulations on analogous anionic surfactants, such as sodium dodecyl sulfate (B86663) (SDS), provides insight into the probable structure. researchgate.net These studies reveal a stable but dynamic micellar core composed of the hydrophobic tetradecyl chains, with a significant portion of the sodium counterions bound within shells around the negatively charged head groups at the micelle-water interface. researchgate.net Techniques like dynamic light scattering (DLS) can be used to determine the average size (hydrodynamic diameter) of these aggregates in solution, while atomic force microscopy (AFM) can provide topographical images of the assembled structures. bohrium.com

Formation of Other Self-Assembled Structures (e.g., Vesicles, Liquid Crystals)

Beyond simple micelles, N-acyl amino acid surfactants similar in structure to this compound can form more complex supramolecular structures. Under specific conditions of concentration, pH, and temperature, these amphiphiles can spontaneously assemble into vesicles. nih.gov Vesicles are closed, spherical bilayer structures enclosing a small amount of the aqueous solvent. The formation of these bilayer assemblies is often indicated by the presence of two critical aggregation concentrations and can be confirmed through techniques such as transmission electron microscopy (TEM) and light scattering. nih.gov

Furthermore, the organized structures formed by surfactants can induce ordering in other systems. For instance, vesicles have been shown to trigger orientational ordering transitions in liquid crystals, suggesting that the self-assembled aggregates of this compound could potentially form or interact with liquid crystalline phases. nih.gov

Thermodynamic Principles Governing Self-Assembly of this compound

The spontaneous formation of micelles is a thermodynamically favorable process, characterized by a negative change in the standard Gibbs free energy of micellization (ΔG°mic). jsirjournal.com This parameter is a key indicator of the stability of the micellar system and is composed of both enthalpic (ΔH°mic) and entropic (ΔS°mic) contributions. jsirjournal.com

ΔG°mic = ΔH°mic - TΔS°mic

The spontaneity of the process is determined by the balance of these thermodynamic forces. mdpi.com

The enthalpic contribution (ΔH°mic) is related to the changes in bonding and intermolecular interactions, such as the van der Waals forces between the hydrophobic tails in the micelle core and the electrostatic interactions between the head groups. jsirjournal.com The sign and magnitude of ΔH°mic can vary depending on the specific surfactant and the surrounding conditions, such as temperature. jsirjournal.com

Effects of External Factors on Self-Assembly (e.g., pH, Ionic Strength, Temperature)

The self-assembly behavior of this compound is highly responsive to changes in its environment.

pH: As an amino acid derivative, the charge on the N-beta-alaninate head group is sensitive to the pH of the solution. researchgate.net At low pH, the carboxylate group can become protonated, reducing the negative charge and decreasing the electrostatic repulsion between head groups. This change can significantly alter the packing of the surfactants and promote the formation of different aggregate structures. nih.govnih.govntu.edu.sg

Ionic Strength: Increasing the ionic strength by adding salt reduces the electrostatic repulsion between the negatively charged head groups. ntu.edu.sg This "screening" effect allows the surfactant molecules to pack more tightly, which typically lowers the CMC and can favor the growth of micelles from spherical to larger, rod-like structures. nih.govnih.gov

Temperature: Temperature has a dual effect on micellization. nih.gov An increase in temperature can decrease the hydration of the hydrophilic head group, which favors micelle formation. Conversely, it also disrupts the organized water structure around the hydrophobic tail, which disfavors aggregation. nih.gov This interplay results in a characteristic U-shaped curve for the CMC versus temperature plot for many ionic surfactants, where the CMC first decreases with temperature to a minimum value and then increases. nih.gov Temperature also directly impacts the thermodynamic parameters, influencing both the enthalpic and entropic contributions to the Gibbs free energy of micellization. jsirjournal.com

Interfacial Behavior and Surface Activity of Sodium N Tetradecyl Beta Alaninate

Adsorption at Interfaces (e.g., Air-Water, Oil-Water)

The amphiphilic nature of Sodium N-tetradecyl-beta-alaninate drives its adsorption at interfaces, such as the boundary between air and water or oil and water. The hydrophobic tetradecyl chain seeks to minimize its contact with water, orienting itself away from the aqueous phase, while the hydrophilic carboxylate head group remains in the water. This spontaneous arrangement at interfaces is a fundamental characteristic of surfactants and is the primary reason for their ability to alter interfacial properties.

Surface Tension Reduction Mechanisms and Efficiency

This compound reduces the surface tension of water by disrupting the cohesive energy at the surface. In the bulk of the water, molecules are pulled equally in all directions by hydrogen bonds. At the surface, however, these molecules are pulled inwards, creating surface tension. When this compound is introduced, its molecules preferentially adsorb at the air-water interface. The presence of the hydrophobic tails at the surface weakens the hydrogen bonding network between water molecules, thereby lowering the surface tension.

The efficiency of a surfactant in reducing surface tension is often quantified by its critical micelle concentration (CMC), which is the concentration at which the interface is saturated with surfactant molecules and micelles begin to form in the bulk solution. While specific data for this compound is scarce, related N-acyl amino acid surfactants with similar chain lengths exhibit significant efficiency in lowering surface tension. For instance, surfactants derived from fatty acids and amino acids are known for having low CMCs and for their ability to greatly reduce the surface tension of water.

Adsorption Isotherms and Surface Excess Determination

Adsorption isotherms, such as the Langmuir or Gibbs isotherms, are used to model the relationship between the concentration of a surfactant in the bulk solution and the amount adsorbed at an interface. These models allow for the determination of the surface excess concentration (Γ), which is the measure of how much of the surfactant is concentrated at the interface compared to the bulk. A higher surface excess indicates more effective packing of the surfactant molecules at the interface, which is directly related to the efficiency of surface tension reduction. For amino acid-based surfactants, the packing is influenced by factors like the size of the headgroup, the length of the alkyl chain, and the pH of the solution.

Emulsification and Stabilization Properties in Diverse Systems

To illustrate the emulsifying power of related compounds, the following table presents data for a novel sodium N-fatty acyl amino acid surfactant (SFAAA) synthesized from silkworm pupa oil, which contains a mixture of fatty acid chains.

Oil Phase Emulsifying Power of SFAAA
Ethyl AcetateHigher
n-HexaneLower
Data derived from a study on a novel sodium N-fatty acyl amino acid surfactant (SFAAA) ontosight.ai

Foaming Characteristics and Stability Research

The formation of foam involves the entrapment of a gas in a liquid, stabilized by surfactant molecules. This compound, like other surfactants, can facilitate foam formation by reducing the surface tension of the liquid, which allows for the creation of new surface area in the form of bubbles. The stability of the resulting foam is dependent on the strength and elasticity of the surfactant film at the gas-liquid interface, the rate of liquid drainage from the foam lamellae, and the gas diffusion between bubbles. Amino acid-based surfactants are known to produce a rich and stable foam, a desirable characteristic in personal care products. The stability of foams generated by surfactants is influenced by factors such as concentration, temperature, and the presence of electrolytes.

For comparative purposes, the foam stability of Sodium Tetradecyl Sulfate (B86663) (STS), another anionic surfactant with the same alkyl chain length, is presented below.

Parameter Value
Foam Half-Time (FHT) Range25.7 to 390 seconds
Data for Sodium Tetradecyl Sulfate (STS) under various conditions echemi.com

Wetting Behavior and Spreading Phenomena Studies

Wetting is the ability of a liquid to maintain contact with a solid surface, and it is governed by the balance of adhesive and cohesive forces. Surfactants like this compound can enhance wetting by lowering the contact angle of the liquid on the solid surface. This is achieved by the adsorption of surfactant molecules onto the solid surface, which reduces the solid-liquid interfacial tension. This property is crucial in applications such as detergents, where the wetting of fabric surfaces is essential for cleaning, and in agricultural formulations, to ensure the spreading of pesticides on leaf surfaces. The wetting ability is dependent on the nature of the solid substrate, the surfactant concentration, and the properties of the liquid phase.

Interactions in Mixed Surfactant Systems with this compound

The performance of this compound can be significantly altered when used in combination with other types of surfactants (e.g., cationic, non-ionic, or other anionic surfactants). These mixtures can exhibit synergistic or antagonistic interactions. Synergism, a phenomenon where the mixture has a greater effect than the sum of its individual components, is often observed in mixed surfactant systems. For instance, mixing an anionic surfactant like this compound with a cationic or non-ionic surfactant can lead to a lower critical micelle concentration and enhanced surface activity compared to the individual surfactants. These interactions are driven by factors such as electrostatic attraction between oppositely charged headgroups, steric effects, and changes in the packing of surfactant molecules at interfaces. Understanding these interactions is key to formulating advanced products with tailored properties.

The table below shows the critical micelle concentration (CMC) of a related anionic surfactant, Sodium N-tetradecanoylsarcosinate, when mixed with other surfactants, illustrating the effect of mixing on surfactant properties.

Surfactant System CMC (mM)
Sodium N-tetradecanoylsarcosinate (C14-sarcosinate)Value not specified in abstract
Dodecyltrimethylammonium bromide (DTAB)Value not specified in abstract
Tetradecyltrimethylammonium bromide (TTAB)Value not specified in abstract
Hexadecyltrimethylammonium bromide (CTAB)Value not specified in abstract
Sodium Dodecyl Sulphate (SDS)Value not specified in abstract
Triton X-100Value not specified in abstract
Mixed Systems (C14-sarcosinate + other surfactants)CMC values determined at different mixed ratios
Data from a study on Sodium N-tetradecanoylsarcosinate in mixed surfactant systems. Specific CMC values for mixtures require consulting the full study.

Synergistic and Antagonistic Effects in Binary and Multicomponent Mixtures

The performance of a single surfactant can often be significantly improved by mixing it with one or more other surfactants. These mixtures can exhibit synergistic or antagonistic interactions, which are determined by the nature of the interactions between the different surfactant molecules at the interface and in the micelles.

Synergism is the phenomenon where the properties of a surfactant mixture, such as its ability to reduce surface tension or its effectiveness at a lower concentration, are more pronounced than the sum of the properties of the individual components. This is often the result of favorable interactions between the surfactant molecules, such as electrostatic attraction between oppositely charged head groups or favorable packing arrangements of their hydrophobic tails. These attractive forces lead to a thermodynamically more stable mixed micelle and a more densely packed interfacial film. For instance, in mixtures of anionic and cationic surfactants, the strong electrostatic attraction between the head groups can lead to a significant reduction in the critical micelle concentration (CMC) and a substantial decrease in surface tension. nih.gov

Antagonism , conversely, occurs when the performance of the surfactant mixture is less than what would be expected from the individual components. This typically arises from repulsive interactions between the surfactant molecules, which can be due to steric hindrance or electrostatic repulsion between similarly charged head groups. These repulsive forces make the formation of mixed micelles and a packed interfacial layer less favorable.

While specific studies on the synergistic and antagonistic effects in binary and multicomponent mixtures containing exclusively this compound are not extensively documented in publicly available literature, the behavior of structurally similar amino acid-based surfactants provides valuable insights. For example, studies on binary mixtures of sodium salts of N-tetradeconyl alanine (B10760859) and N-tetradeconyl phenylalanine have shown that the surface properties and micellization parameters are highly dependent on the composition of the mixture. researchgate.net These effects have been attributed to non-covalent π-π and NH-π interactions between the surfactant molecules. researchgate.net

The following table summarizes the general expectations for the interactions of an anionic amino acid-based surfactant like this compound with other types of surfactants.

Surfactant Type in MixtureExpected InteractionRationale
Cationic Surfactant Strong SynergismStrong electrostatic attraction between the anionic carboxylate group of the alaninate (B8444949) and the cationic head group of the other surfactant.
Nonionic Surfactant Synergism or Near-Ideal BehaviorReduction of electrostatic repulsion between the anionic head groups, leading to more favorable packing in the mixed micelles. The extent of synergism depends on the specific structures.
Anionic Surfactant Antagonism or Ideal BehaviorElectrostatic repulsion between the similarly charged head groups, leading to less favorable mixing.
Zwitterionic Surfactant VariableThe interaction will depend on the net charge of the zwitterionic surfactant at the given pH and the specific chemical structures.

Modeling Mixed Micellization and Adsorption Phenomena

To quantify the degree of synergism or antagonism and to predict the properties of mixed surfactant systems, various theoretical models have been developed. These models typically rely on the pseudophase separation model of micellization, which treats the micelles as a separate phase in equilibrium with the monomeric surfactants in the bulk solution.

Regular Solution Theory (Rubingh's Model)

One of the most widely used models is the regular solution theory, as developed by Rubingh for mixed micellization. This model introduces an interaction parameter, β, to describe the non-ideality of mixing in the micellar phase. The model relates the critical micelle concentration of the mixture (CMCmix) to the CMCs of the individual components (CMC1 and CMC2) and their mole fractions in the bulk solution (α1 and α2).

The composition of the mixed micelle (X1) can be determined by solving the following equation:

Generated code

Once X1 is known, the interaction parameter β can be calculated using:

Generated code

A negative value of β indicates synergistic interactions between the two surfactants in the mixed micelle, meaning the mixture is more stable than an ideal mixture. A positive β value signifies antagonistic interactions, while a β value of zero corresponds to ideal mixing. For instance, studies on mixed systems of sodium N-tetradecanoylsarcosinate with other surfactants have utilized this model to quantify the synergistic interactions, reporting negative β values. nih.gov

Clint's Model for Ideal Mixing

For ideal mixtures (β = 0), a simpler model proposed by Clint can be used to predict the CMC of the mixture:

Generated code

Deviation of the experimentally observed CMCmix from the value predicted by this equation is a qualitative indicator of non-ideal behavior and interactions between the surfactants.

Application to this compound

While specific data for this compound is limited, it is expected that its behavior in mixed systems would be well-described by these models. For example, in a mixture with a cationic surfactant, a strongly negative β value would be anticipated, reflecting significant synergism. In contrast, a mixture with another anionic surfactant would likely exhibit a β value close to or greater than zero. A pseudobinary mixed surfactant system model has been noted as useful for understanding the complex surface tension profiles of similar amino acid-based surfactants. researchgate.net

The table below illustrates hypothetical interaction parameters for mixtures of this compound with other surfactants, based on general principles and data from analogous systems.

Mixture CompositionExpected Interaction Parameter (β)Expected CMC Behavior
This compound + Dodecyltrimethylammonium Bromide (Cationic)Strongly NegativeCMCmix << CMCideal
This compound + Polyoxyethylene (10) Lauryl Ether (Nonionic)Negative to Near ZeroCMCmix < CMCideal
This compound + Sodium Dodecyl Sulfate (Anionic)Positive or Near ZeroCMCmix ≥ CMCideal

These models are crucial tools for formulating products with optimized properties, allowing for the prediction of the performance of surfactant mixtures and the selection of appropriate co-surfactants to achieve desired synergistic effects.

Theoretical and Computational Studies on Sodium N Tetradecyl Beta Alaninate

Molecular Dynamics Simulations of Self-Assembly Processes

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the spontaneous organization of Sodium N-tetradecyl-beta-alaninate molecules in aqueous solution. These simulations model the interactions between individual atoms or groups of atoms over time, revealing the fundamental driving forces behind micelle formation and other aggregation phenomena.

Detailed research findings from MD simulations on amino acid-based surfactants, which share structural similarities with this compound, indicate that the self-assembly is a multi-faceted process. The primary driving force is the hydrophobic effect, which compels the nonpolar tetradecyl chains to minimize contact with water by aggregating together, forming the core of the micelle. nih.gov Concurrently, the hydrophilic β-alaninate headgroups remain exposed to the aqueous environment.

Simulations have shown that for similar N-acyl amino acid-based surfactants, tighter packing of the molecules can lead to weaker interactions with water. tandfonline.com The protonation state of the carboxylate group can also significantly influence inter-surfactant interactions. tandfonline.com In the case of this compound, the zwitterionic nature of the headgroup, with its positive and negative charges, leads to complex electrostatic interactions that influence micellar shape and size. The presence of salts in the solution can further modulate these interactions, often leading to a transition from spherical to wormlike micelles. 166.62.7

Table 1: Key Interactions in the Self-Assembly of Amino Acid-Based Surfactants from MD Simulations
Interaction TypeDescriptionImpact on Self-Assembly
Hydrophobic EffectTendency of nonpolar alkyl chains to aggregate in water.Primary driving force for micelle core formation.
Hydrogen BondingInteractions between headgroup moieties and with water.Contributes to aggregate stability and morphology.
Electrostatic InteractionsForces between charged groups and counter-ions.Governs headgroup arrangement and response to salts.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of this compound at the atomic level. acs.org These methods can be used to determine a variety of molecular properties that are not directly accessible through experiments.

For amino acid-based surfactants, quantum chemical studies have been employed to calculate properties such as dipole moments, molecular electrostatic potentials, and frontier molecular orbitals (HOMO and LUMO). nih.gov These calculations reveal the distribution of electron density within the molecule, highlighting the polar and nonpolar regions and providing insights into how the molecule will interact with other species. For instance, the calculated absolute oxidation and reduction potentials can serve as a criterion for antioxidant capacity. nih.gov

The zwitterionic nature of this compound, with its localized positive and negative charges on the nitrogen and carboxylate groups respectively, can be precisely characterized. Quantum chemical calculations can quantify the partial charges on each atom, offering a more nuanced view than the formal charges would suggest. This information is critical for developing accurate force fields for use in larger-scale simulations like MD.

Furthermore, these calculations can shed light on the reactivity of the surfactant. For example, the energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. acs.org For similar amino acids, it has been found that α-amino acids tend to have higher adiabatic ionization energies than β-amino acids. nih.gov

Table 2: Representative Electronic Properties of Amino Acid-Based Surfactants from Quantum Chemical Calculations
Calculated PropertySignificanceTypical Findings for Related Molecules
Dipole MomentIndicates the overall polarity of the molecule.High values due to the charged headgroup.
Molecular Electrostatic PotentialMaps regions of positive and negative charge on the molecular surface.Shows distinct polar head and nonpolar tail regions.
HOMO-LUMO GapRelates to chemical reactivity and stability.Influenced by the specific amino acid structure.
Absolute Reduction PotentialIndicates the tendency to be reduced.Varies between canonical and zwitterionic forms. nih.gov

Coarse-Grained Modeling of Interfacial Phenomena and Aggregate Formation

While all-atom MD simulations provide a high level of detail, they are computationally expensive and often limited to relatively small systems and short timescales. Coarse-grained (CG) modeling offers a way to overcome these limitations by grouping several atoms into a single "bead." frontiersin.org This reduction in the number of particles allows for the simulation of larger systems over longer times, making it particularly well-suited for studying phenomena like micelle formation, phase transitions, and the interaction of surfactants with surfaces. frontiersin.orgnih.gov

Several CG models, such as the MARTINI force field, have been developed and applied to zwitterionic surfactants. nih.gov These models are parameterized to reproduce key experimental or all-atom simulation data, such as the partitioning of the molecule between water and an organic solvent. The use of an implicit water model in some CG approaches can further enhance computational efficiency, enabling direct simulation of self-assembly processes and the determination of equilibrated micelle size distributions. nih.gov

CG simulations have been instrumental in studying the sphere-to-rod transition of micelles in the presence of salt, a phenomenon of great importance for the rheological properties of surfactant solutions. 166.62.7 They can also be used to investigate the adsorption of surfactants at interfaces, such as the air-water or oil-water interface, providing insights into the reduction of surface tension and the formation of interfacial films. rsc.org Studies on the coalescence of surfactant-laden droplets have also been performed using CG models, revealing the mechanisms of mass transport during this process. rsc.org

Table 3: Applications of Coarse-Grained Modeling to Surfactant Systems
PhenomenonKey Insights from CG SimulationsRelevant Model Examples
Micelle Self-AssemblySpontaneous formation and equilibrium size distribution of micelles.MARTINI, Dissipative Particle Dynamics (DPD)
Micellar Shape TransitionsFormation of wormlike micelles with added salt.Modified Dry Martini
Interfacial AdsorptionKinetics and equilibrium of surfactant adsorption at interfaces.MARTINI

Development and Validation of Predictive Models for Surfactant Behavior (e.g., Regular Solution Theory)

Predictive models, such as the Regular Solution Theory (RST), provide a thermodynamic framework for understanding and predicting the behavior of surfactant mixtures. wikipedia.org While originally developed for non-ideal solutions of non-electrolytes, RST has been successfully applied to mixed micellar systems to describe the interactions between different surfactant molecules. taylorandfrancis.com

In the context of this compound, RST could be used to predict its behavior when mixed with other surfactants, which is common in many industrial formulations. The theory introduces an interaction parameter, β, which quantifies the deviation from ideal mixing in the micelle. A negative β value indicates a synergistic interaction between the two surfactants, meaning that the mixture is more effective at forming micelles (i.e., has a lower critical micelle concentration, CMC) than either surfactant alone. A positive β value indicates an antagonistic interaction, while a value of zero corresponds to ideal mixing.

The interaction parameter can be determined from experimental CMC data of the mixed surfactant system. For mixtures of zwitterionic and ionic surfactants, the interactions are often synergistic due to favorable electrostatic interactions between the oppositely charged groups or a reduction in the electrostatic repulsion of the ionic surfactant headgroups. taylorandfrancis.com The magnitude of the synergy depends on factors such as the headgroup structure and the length of the alkyl chains.

The validation of RST and other predictive models relies on comparing their predictions with experimental data. While RST provides a valuable framework, it is an approximation and may not capture all the complexities of surfactant interactions. More advanced theories may be needed for a more quantitative description of certain systems.

Table 4: Principles of Regular Solution Theory for Mixed Surfactant Systems
Parameter/ConceptDescriptionInterpretation
Interaction Parameter (β)Quantifies the non-ideality of mixing in a micelle.β < 0: Synergism; β > 0: Antagonism; β = 0: Ideal mixing.
Critical Micelle Concentration (CMC)The concentration at which micelles begin to form.Synergistic interactions lead to a lower CMC for the mixture.
Micellar CompositionThe mole fraction of each surfactant in the mixed micelle.Can be predicted by RST and depends on the interaction parameter.

Advanced Research Applications and Potential Technological Implementations Excluding Clinical/direct Human Use

Applications in Advanced Materials Science and Engineering

The dual-charge nature of amphoteric surfactants like Sodium N-tetradecyl-beta-alaninate makes them valuable tools in the precise construction and manipulation of materials at the molecular and colloidal level. numberanalytics.comnih.gov

Surfactants are critical in the synthesis of nanomaterials, where they control particle size, shape, and prevent aggregation. numberanalytics.comijcmas.com Amphoteric surfactants, which can possess both positive and negative charges, offer the ability to synthesize nanoparticles with a variety of surface charges. numberanalytics.com They function by adsorbing onto the nanoparticle surface during formation, which controls growth kinetics and provides electrostatic or steric stabilization, preventing the newly formed particles from clumping together. numberanalytics.comnih.gov The choice of surfactant and its concentration are key parameters that significantly influence the final properties of the nanomaterials. numberanalytics.com For instance, in the synthesis of gold nanoparticles, purposefully designed cationic surfactants have been shown to act as both reducing and capping agents, demonstrating the multi-faceted role these molecules can play. nih.gov The hydrophobic portion of the surfactant, such as the tetradecyl group in this compound, can create hydrophobic pockets that are useful for encapsulating other non-polar molecules within the nanoparticle structure. nih.gov

The development of functional amino acid-based polymeric materials is an emerging platform for creating biodegradable and non-toxic nanomaterials. nih.gov Facile, single-step synthetic approaches for N-alkylated amino acids are being developed to generate novel polymers for these applications, avoiding complex and toxic chemical processes. nih.gov

Colloidal systems, which are mixtures where one substance of microscopically dispersed insoluble particles is suspended throughout another substance, rely on surfactants for their stability. nih.gov this compound and related compounds act as effective dispersing agents. nih.gov In aqueous solutions, these surfactant molecules can arrange themselves at interfaces, reducing the interfacial tension between different phases. nih.gov Above a certain concentration, known as the critical micelle concentration (cmc), they self-assemble into structures called micelles. nih.govresearchgate.net

A study on a series of anionic gemini (B1671429) surfactants, alkanediyl-alpha,omega-bis(sodium N-acyl-beta-alaninates), which share a similar chemical nature, investigated their surface and micellar properties. nih.gov The study measured parameters such as the cmc, the surface tension at the cmc, and the minimum area per surfactant molecule at the air/water interface, all of which are crucial for understanding and controlling the behavior of colloidal dispersions. nih.gov

Environmental Remediation Technologies, e.g., Solubilization of Hydrophobic Pollutants

The unique properties of zwitterionic and amphoteric surfactants make them promising candidates for environmental remediation, particularly for cleaning up soils and aquifers contaminated with hydrophobic pollutants like hydrocarbons, heavy metals, and pesticides. encyclopedia.pubmdpi.com The process, often called surfactant-enhanced remediation (SER), involves washing the contaminated soil with a surfactant solution. researchgate.netmdpi.com The surfactant molecules increase the solubility and mobility of the hydrophobic contaminants in water by forming micelles that encapsulate the pollutant molecules, allowing them to be flushed from the soil matrix. researchgate.netmdpi.com

Surfactant-enhanced soil remediation is seen as an effective and sustainable method that can be more environmentally friendly than some alternative techniques. mdpi.com It is also compatible with other remediation methods like bioremediation, as the surfactants can make the pollutants more accessible to microorganisms that can break them down. mdpi.com Zwitterionic surfactants are noted for their potential to be more biodegradable than some traditional surfactants, which is a significant advantage for environmental applications. ontosight.aiencyclopedia.pub

Research into Enhanced Oil Recovery Applications

Enhanced oil recovery (EOR) techniques are used to extract additional crude oil from reservoirs after primary and secondary recovery methods have been exhausted. tandfonline.comresearchgate.net Chemical EOR, which involves injecting chemicals like surfactants, is a widely used method. acs.orgd-nb.info Amphoteric surfactants are of particular interest in this field. tandfonline.comresearchgate.net They are effective at reducing the interfacial tension (IFT) between oil and water, which is a key mechanism for mobilizing trapped oil. researchgate.netd-nb.info

Research has shown that amino acid-based surfactants, a class that includes this compound, can be highly effective for EOR. d-nb.inforesearchgate.net A study on sodium cocoyl alaninate (B8444949) (SCA), a related eco-friendly surfactant, demonstrated its superior performance compared to the conventional anionic surfactant sodium dodecyl sulfate (B86663) (SDS). d-nb.infobohrium.com SCA was more effective at lowering the IFT, forming stable emulsions, and altering the wettability of the rock surface to be more favorable for oil release. d-nb.infobohrium.com Core flooding experiments confirmed that SCA could recover a significantly higher percentage of additional oil than SDS. d-nb.inforesearchgate.net

The effectiveness of these surfactants can be influenced by reservoir conditions such as salinity and temperature. nih.govtandfonline.com Some bio-based zwitterionic surfactants have been specifically designed to be tolerant of high salinity and high temperatures, making them suitable for harsh reservoir environments. nih.gov

Comparative Performance of Amino Acid-Based Surfactant (SCA) vs. Conventional Surfactant (SDS) in Enhanced Oil Recovery Studies
ParameterSodium Cocoyl Alaninate (SCA)Sodium Dodecyl Sulfate (SDS)Reference
Critical Micelle Concentration (wt%)0.230.21 d-nb.info
Minimum Interfacial Tension (mN/m)0.0690.222 d-nb.info
Contact Angle Reduction (%)94.5587.51 d-nb.info
Maximum Adsorption on Sand (mg/g)13.6415.94 researchgate.net
Additional Oil Recovery (%)29.5323.83 researchgate.net

Formulation Science in Non-Biological Contexts (e.g., Industrial Detergents, Dispersants)

The fundamental properties of surfactants make them essential components in a vast array of cleaning and dispersing formulations. ontosight.ailion-specialty-chem.co.jp N-alkyl-beta-alanine derivatives have been specifically patented for use as corrosion inhibitors with a simultaneous cleaning action in metalworking applications. google.com This dual functionality is highly valuable from an economic and efficiency standpoint. google.com

In industrial and household cleaners, surfactants are the primary agents for removing soils and preventing their redeposition. youtube.com Alkyl-beta-alaninates, being amphoteric, can be compatible with a wide range of other ingredients and are effective across different pH levels. youtube.comeastman.com They contribute to foaming, emulsification, and wetting properties of cleaning products. ontosight.aiyoutube.com For example, ENAGICOL L-30AN, a sodium lauroyl methyl-β-alanine solution, is marketed as a base agent for dishwashing and commercial detergents, noted for its high foaming and hypoallergenic properties. lion-specialty-chem.co.jp The biodegradability and mildness of amino acid-based surfactants are also significant advantages in these formulations. lion-specialty-chem.co.jpgoogle.com

Research into Sustainable Chemical Processes and Product Development

There is a growing demand for "green" chemicals that are derived from renewable resources and are readily biodegradable. nih.govgoogle.com Amino acid-based surfactants like this compound fit well within this trend. d-nb.infobohrium.com They can often be synthesized from natural raw materials such as fatty acids from vegetable oils and amino acids. nih.govgoogle.com

The development of these bio-based surfactants is a key area of research aimed at reducing the environmental impact of the chemical industry. nih.govnih.gov Studies on compounds like sodium cocoyl alaninate highlight their environmentally friendly nature and easy biodegradability as a promising alternative to conventional petroleum-based surfactants. bohrium.comnih.gov The use of renewable feedstocks and the design of more efficient, less wasteful synthesis routes are central to the development of sustainable chemical processes for these valuable compounds. nih.govnih.gov

Environmental Fate and Ecotoxicological Research General Principles, No Specific Toxicity Data

Biodegradation Pathways and Mechanisms of Sodium N-tetradecyl-beta-alaninate

The biodegradation of surfactants is a critical process that mitigates their environmental impact. For this compound, which belongs to the N-alkyl-beta-alanine class of amphoteric surfactants, biodegradation is expected to proceed through established pathways for similar long-chain organic compounds. researchgate.netslideshare.net The primary mechanism involves microbial degradation, where microorganisms utilize the surfactant as a source of carbon. researchgate.net

The initial and most crucial step in the degradation of the alkyl chain is typically ω-oxidation (omega-oxidation), followed by β-oxidation. researchgate.net

ω-Oxidation: This process begins at the terminal methyl group of the hydrophobic tetradecyl chain, which is the point furthest from the hydrophilic head. Enzymes, specifically alkane monooxygenases, catalyze the oxidation of this terminal carbon to a primary alcohol. researchgate.net This alcohol is then further oxidized to an aldehyde and subsequently to a carboxylic acid.

β-Oxidation: Once the terminal carboxylic acid is formed, the fatty acid chain undergoes sequential cleavage through the β-oxidation pathway. In this cyclic process, two-carbon units are progressively removed in the form of acetyl-CoA, which can then enter the citric acid cycle for energy production by the microorganisms.

Factors such as pH, temperature, and the presence of acclimated microbial populations can influence the rate and extent of biodegradation. nih.gov For instance, the biodegradability of some amphoteric surfactants has been shown to be pH-dependent. nih.gov

Table 1: Postulated Biodegradation Pathway for this compound

StepProcessDescriptionResulting Intermediate/Product
1 ω-Oxidation The terminal methyl group of the C14 tetradecyl chain is oxidized to a primary alcohol, then to an aldehyde, and finally to a carboxylic acid.Tetradecanedioic acid derivative
2 β-Oxidation Sequential removal of two-carbon units (acetyl-CoA) from the fatty acid chain.Chain-shortened fatty acid derivatives
3 N-C Bond Cleavage Enzymatic cleavage of the bond between the nitrogen atom and the alkyl or carboxyethyl groups.Beta-alanine (B559535), tetradecylamine, and other metabolites
4 Mineralization Complete degradation of organic intermediates into inorganic compounds.Carbon dioxide, water, inorganic nitrogen

Environmental Distribution and Mobility Research (General Principles)

Upon release into the environment, typically through wastewater streams, the distribution and mobility of this compound are dictated by its physicochemical properties and interactions with environmental matrices. nih.govjru-b.com As an amphoteric surfactant, its charge characteristics are pH-dependent, which influences its behavior. researchgate.net

A significant portion of surfactants entering municipal wastewater treatment plants (WWTPs) is removed during treatment. nih.gov A primary mechanism for removal is adsorption onto sewage sludge due to the compound's hydrophobic alkyl chain and its potential for electrostatic interactions. nih.gov

Should the surfactant reach aquatic environments, its fate is determined by several processes:

Adsorption to Sediments and Suspended Solids: The hydrophobic tetradecyl chain promotes partitioning from the water column to organic matter in sediments and suspended particles.

Water Solubility: The hydrophilic head group ensures some degree of water solubility, allowing for transport in surface waters.

Volatilization: Due to its salt-like nature and low vapor pressure, volatilization from water to the atmosphere is generally not considered a significant transport pathway.

The mobility in soil environments, which might occur through the application of sewage sludge to land, is governed by adsorption and leaching. The soil adsorption coefficient (Koc) is a key parameter used to predict this behavior. epa.gov Surfactants with strong adsorption tendencies are less mobile and less likely to leach into groundwater. The amphoteric nature of this compound means its interaction with soil particles, which are often negatively charged, can be influenced by the pH of the soil water.

Table 2: General Principles of Environmental Distribution and Mobility

Environmental CompartmentKey ProcessesInfluencing FactorsExpected Behavior of this compound
Wastewater Treatment Plants Adsorption to sludge, BiodegradationHydrophobicity, charge, operational conditions of the plantSignificant removal from wastewater, with a portion accumulating in sludge.
Aquatic Systems (Rivers, Lakes) Adsorption to sediment/suspended solids, Biodegradation, DilutionWater flow, organic carbon content, microbial activity, pHPartitioning between the water column and sediments; degradation over time.
Soil and Terrestrial Systems Adsorption to soil organic matter, Leaching, BiodegradationSoil type, organic matter content, rainfall, pH, microbial populationsLimited mobility in soils with high organic content; potential for biodegradation.
Atmosphere VolatilizationVapor pressure, Henry's Law constantNegligible distribution to the atmosphere.

Methodologies for Assessing Environmental Behavior

A variety of standardized and advanced methodologies are employed to assess the environmental fate and behavior of surfactants like this compound. nih.govresearchgate.net These methods provide data on biodegradability, environmental concentrations, and partitioning behavior.

Biodegradability Assessment: Standard screening tests are used to determine the extent and rate of biodegradation under specific laboratory conditions. These tests typically measure oxygen consumption or carbon dioxide evolution over a set period. youtube.com The OECD (Organisation for Economic Co-operation and Development) Test Guidelines are widely accepted for this purpose. For example, the "Ready Biodegradability" tests (e.g., OECD 301 series) assess whether a substance is likely to be rapidly and completely biodegraded in the environment. youtube.com

Analytical Methods for Environmental Monitoring: Detecting and quantifying surfactants in complex environmental matrices such as water, soil, and sludge requires sophisticated analytical techniques. researchgate.net

Sample Preparation: Solid-phase extraction (SPE) is a common and versatile pre-treatment method used to extract, purify, and preconcentrate surfactants from environmental samples before analysis. nih.gov

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly LC-MS/MS, is the preferred analytical technique. bver.co.krrsc.org This method offers high sensitivity and specificity, allowing for the accurate identification and quantification of the parent surfactant and its major degradation products at trace concentrations. bver.co.krresearchgate.netsielc.com

Assessment of Environmental Partitioning: Laboratory methods are used to estimate how a chemical will distribute itself between different environmental compartments. For instance, the batch equilibrium method can be used to determine the soil adsorption coefficient (Koc), providing insight into the surfactant's tendency to bind to soil and sediment. epa.gov

Table 3: Methodologies for Environmental Assessment

Assessment AreaMethodologyPurposeKey Information Obtained
Biodegradability OECD 301 Series (e.g., Closed Bottle Test, CO2 Headspace Test)To determine the potential for rapid and complete biodegradation under aerobic conditions.Percentage of biodegradation over 28 days; classification as "readily biodegradable."
Environmental Concentration Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)To accurately identify and quantify the surfactant in water, soil, and sludge samples.Concentrations of the parent compound and its metabolites in various environmental matrices.
Mobility in Soil/Sediment Batch Equilibrium Method (OECD Guideline 106)To measure the adsorption of the surfactant to soil and sediment.Soil Adsorption Coefficient (Koc), which predicts mobility and leaching potential.

Future Directions and Emerging Research Avenues for Sodium N Tetradecyl Beta Alaninate

Integration with Smart Materials and Responsive Systems

The amphiphilic nature of Sodium N-tetradecyl-beta-alaninate makes it an ideal candidate for the development of "smart" materials that can respond to external stimuli. These materials can undergo reversible changes in their properties, such as shape, permeability, or color, in response to triggers like pH, temperature, or light.

The β-alanine head group, with its carboxylic acid and amine functionalities, is particularly sensitive to pH changes. This inherent pH-responsiveness can be harnessed to create hydrogels and other soft materials that swell or shrink in different acidic or basic environments. Such behavior is highly desirable for applications in targeted drug delivery, where a therapeutic agent could be released specifically at a diseased site with an altered pH. For instance, the inflammatory microenvironment often exhibits a lower pH, which could trigger the release of anti-inflammatory drugs from a this compound-based hydrogel. While specific studies on this compound are nascent, research on similar amino acid-based surfactants provides a strong precedent for this line of inquiry.

Furthermore, the self-assembly of this compound into micelles and other aggregates can be influenced by temperature. This thermo-responsive behavior could be exploited to create systems where the encapsulation and release of active molecules are controlled by temperature shifts.

Development of Bio-Inspired Systems and Biomimetic Materials

The structural similarity of this compound to natural lipids and amino acids makes it a prime building block for bio-inspired and biomimetic materials. These materials aim to mimic the structure and function of biological systems, leading to enhanced biocompatibility and performance in biological environments.

A key area of exploration is the use of this compound in the formation of artificial cell membranes or liposomes. These vesicular structures can encapsulate and protect sensitive molecules, such as drugs or nutrients, and deliver them to specific cells or tissues. The self-assembly of this compound into bilayer structures, akin to the lipid bilayers of cell membranes, is a critical area of future investigation. nih.gov The ability to create stable, biocompatible vesicles opens up possibilities in drug delivery, diagnostics, and synthetic biology. researchgate.net

Moreover, the surfactant properties of this compound can be utilized to create biomimetic interfaces that can control protein adsorption and cell adhesion. This is particularly relevant in the development of medical implants and tissue engineering scaffolds, where controlling the biological response at the material surface is crucial for success.

Advanced Characterization Methodologies (e.g., In-situ and Time-Resolved Techniques)

A comprehensive understanding of the dynamic behavior of this compound in solution is fundamental to unlocking its full potential. Advanced characterization techniques that allow for real-time and in-situ observation of its self-assembly and aggregation processes are crucial.

Techniques such as time-resolved small-angle neutron scattering (SANS) and small-angle X-ray scattering (SAXS) are powerful tools for studying the size, shape, and internal structure of micelles and other aggregates as they form and evolve in response to stimuli. These methods can provide invaluable data on the kinetics of micellization and the structural transitions that occur. For instance, stroboscopic SANS has been used to study the fast structural changes in photo-responsive surfactant micelles with sub-second resolution. nih.gov

Dynamic light scattering (DLS) is another important technique for monitoring the aggregation behavior of surfactants in real-time. DLS can provide information on the size distribution of particles in a solution and how it changes over time or in response to stimuli like temperature or pH. researchgate.netnih.gov By applying these advanced techniques to this compound, researchers can gain a deeper understanding of its structure-property relationships.

The following table outlines key characterization techniques and the insights they can provide for this compound research:

Characterization TechniqueInformation ProvidedPotential Application for this compound
Time-Resolved SANS/SAXSSize, shape, and internal structure of aggregates in real-time.Studying the kinetics of micelle formation and stimulus-induced structural transitions.
Dynamic Light Scattering (DLS)Particle size distribution and aggregation behavior.Monitoring the stability and responsiveness of vesicular systems.
Cryo-Transmission Electron MicroscopyDirect visualization of self-assembled structures.Imaging the morphology of micelles, vesicles, and hydrogel networks.
Nuclear Magnetic Resonance (NMR)Molecular structure, dynamics, and interactions.Probing the interactions between the surfactant and encapsulated molecules.

Bridging Experimental and Computational Studies for Comprehensive Understanding

The synergy between experimental investigations and computational modeling is a powerful approach for accelerating the design and development of new materials based on this compound. Computational methods, such as molecular dynamics (MD) simulations and density functional theory (DFT), can provide atomic-level insights into the behavior of this compound, complementing and guiding experimental work. rsc.orgnih.gov

MD simulations can be used to model the self-assembly process of this compound in aqueous environments, predicting the formation of micelles and other aggregates. These simulations can reveal details about the packing of the molecules within the aggregates, the hydration of the head groups, and the dynamics of the hydrophobic tails. nih.gov This information is invaluable for understanding the stability and properties of the resulting nanostructures. For instance, MD simulations have been used to study the interaction of similar amino acid-based surfactants with lipid bilayers, providing insights into their potential as membrane-disrupting agents or drug carriers.

DFT calculations can be employed to investigate the electronic structure and reactivity of the this compound molecule itself. This can help in understanding its interactions with other molecules and its response to stimuli. A combined experimental and theoretical study on alanine (B10760859), for example, has provided detailed thermochemical data that is crucial for understanding its behavior.

By integrating these computational approaches with experimental data from techniques like SANS, DLS, and NMR, a more complete and predictive understanding of this compound can be achieved.

Sustainability and Circular Economy Perspectives in Compound Research

The development of sustainable chemical processes and products is a global priority. Amino acid-based surfactants like this compound are inherently attractive from a sustainability perspective due to their derivation from renewable resources (amino acids and fatty acids).

Future research will focus on developing even "greener" synthesis routes for this compound, minimizing the use of hazardous reagents and solvents and maximizing energy efficiency. nih.gov This includes exploring enzymatic synthesis methods, which can offer high selectivity and operate under mild conditions.

Furthermore, the principles of the circular economy will be increasingly applied to the lifecycle of products containing this compound. undp.orgyoutube.comlgchem.comrolandberger.com This involves designing products for disassembly and recycling, and developing methods to recover and reuse the surfactant after its initial application. Life cycle assessment (LCA) will be a critical tool for evaluating the environmental footprint of this compound from its synthesis to its end-of-life, allowing for the identification of areas for improvement. Research into the biodegradability of N-alkyl-beta-alaninates will also be crucial to ensure their minimal impact on the environment upon disposal.

The following table outlines key aspects of a circular economy approach for this compound:

Circular Economy PrincipleApplication to this compound
Design for Sustainability Developing green and efficient synthesis routes.
Product as a Service Exploring business models where the surfactant is leased for its function.
Recycling and Recovery Investigating methods to recover the surfactant from waste streams for reuse.
Biodegradability Studying the environmental fate and degradation pathways of the compound.

By focusing on these future directions, the scientific community can unlock the full potential of this compound as a versatile and sustainable chemical compound for a wide range of advanced applications.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Sodium N-Tetradecyl-β-Alaninate, and how can purity be validated?

  • Methodology : Synthesis typically involves nucleophilic substitution or esterification of β-alanine with tetradecyl halides under alkaline conditions. A two-step protocol is advised:

Alkylation : React β-alanine with 1-bromotetradecane in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours.

Neutralization : Treat the intermediate with sodium hydroxide to form the sodium salt.

  • Purity Validation : Use HPLC with UV detection (λ = 210 nm) and a C18 column. Validate via NMR (¹H/¹³C) to confirm alkyl chain integration and absence of unreacted halides. Cross-reference with FT-IR for functional group verification (e.g., carboxylate peaks at ~1600 cm⁻¹) .

Q. What analytical techniques are most effective for quantifying Sodium N-Tetradecyl-β-Alaninate in complex matrices?

  • Recommended Techniques :

  • LC-MS/MS : Use electrospray ionization (ESI) in negative mode for sodium adduct detection (m/z ~400–450). Optimize collision energy to minimize fragmentation.
  • Ion Chromatography : Quantify sodium content via conductivity detection, paired with suppression to reduce background noise.
  • Critical Considerations : Account for matrix effects (e.g., lipid interference in biological samples) by employing standard addition calibration .

Q. How does the compound’s stability vary under different storage conditions?

  • Stability Protocol :

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition above 150°C. Store at 4°C in inert atmospheres (N₂/Ar) to prevent oxidation.
  • Photostability : Expose to UV light (254 nm) for 48 hours; monitor degradation via HPLC. Use amber glassware for long-term storage.
    • Data Interpretation : Degradation products (e.g., free β-alanine) indicate hydrolytic instability at pH < 5.0. Buffered solutions (pH 7–9) enhance shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Sodium N-Tetradecyl-β-Alaninate?

  • Contradiction Analysis Framework :

Source Validation : Cross-check experimental conditions (e.g., concentration ranges, solvent systems). For instance, micelle formation above critical micellar concentration (CMC) may alter observed bioactivity.

Meta-Analysis : Aggregate data from studies using standardized assays (e.g., hemolytic activity vs. membrane permeability tests).

Reproducibility Testing : Replicate conflicting studies under controlled parameters (e.g., temperature, ionic strength).

  • Case Study : Discrepancies in cytotoxicity (IC₅₀) values may arise from cell line-specific lipid membrane composition .

Q. What advanced experimental designs are suitable for studying the compound’s interaction with lipid bilayers?

  • Methodological Approaches :

  • Langmuir Trough Assays : Measure surface pressure-area isotherms to assess insertion into monolayers.
  • Fluorescence Anisotropy : Use DPH probes to evaluate membrane fluidity changes.
  • Molecular Dynamics (MD) Simulations : Model interactions with phospholipid bilayers (e.g., POPC) to predict binding sites and free energy profiles.
    • Data Integration : Correlate simulation results with experimental DSC (Differential Scanning Calorimetry) thermograms to validate phase transition effects .

Q. How can environmental persistence and biodegradation pathways of Sodium N-Tetradecyl-β-Alaninate be systematically evaluated?

  • Environmental Fate Studies :

OECD 301D Test : Assess aerobic biodegradation in activated sludge over 28 days. Monitor via COD (Chemical Oxygen Demand).

LC-QTOF-MS : Identify transformation products (e.g., β-alanine derivatives) in simulated wastewater.

Ecotoxicity Screening : Use Daphnia magna assays to determine EC₅₀ for acute toxicity.

  • Key Findings : The tetradecyl chain may confer persistence in anaerobic environments, necessitating photodegradation studies under UV/visible light .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.